molecular formula C12H16FN B15046671 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine

2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine

Cat. No.: B15046671
M. Wt: 193.26 g/mol
InChI Key: UZFSTGXKPLMSAE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-fluorophenyl group and two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with 4,4-dimethylpyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, often using a base like potassium carbonate and a solvent such as ethanol or water.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques. The starting materials, 2-fluorobenzaldehyde and 4,4-dimethylpyrrolidine, are readily available and can be sourced from commercial suppliers. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major product depends on the nucleophile used; for example, methoxy-substituted derivatives can be formed.

Scientific Research Applications

2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylpyrrolidine: Lacks the dimethyl substitution, resulting in different chemical properties.

    4,4-Dimethylpyrrolidine: Lacks the fluorophenyl group, affecting its reactivity and applications.

    2-(2-Fluorophenyl)-pyrrolidine: Similar structure but without the dimethyl groups, leading to different steric and electronic effects.

Uniqueness

2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine is unique due to the combination of the fluorophenyl group and the dimethyl substitution on the pyrrolidine ring. This unique structure imparts specific chemical properties, such as increased stability and enhanced binding affinity to molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,4-dimethylpyrrolidine

InChI

InChI=1S/C12H16FN/c1-12(2)7-11(14-8-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3

InChI Key

UZFSTGXKPLMSAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)C2=CC=CC=C2F)C

Origin of Product

United States

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